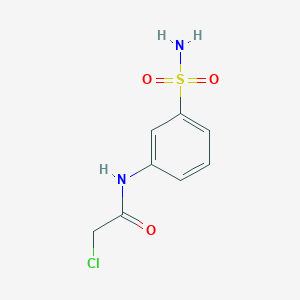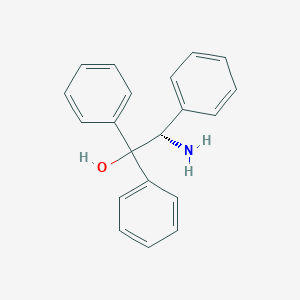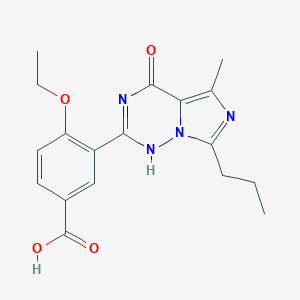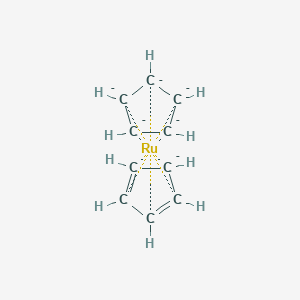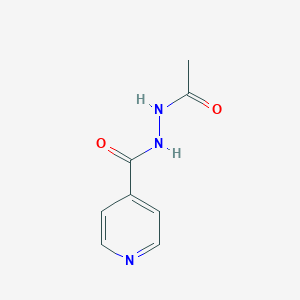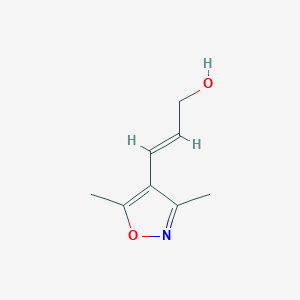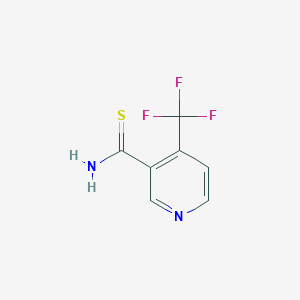![molecular formula C44H32N8Pt B140595 Platinum(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline CAS No. 146423-68-9](/img/structure/B140595.png)
Platinum(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Platinum(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline is a complex compound that has gained attention in scientific research due to its unique properties. This compound is a porphyrin derivative that contains a platinum ion in its core. The compound has been synthesized using various methods and has been extensively studied for its potential applications in medicine and other fields.
作用機序
The mechanism of action of Platinum(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline involves the binding of the platinum ion to DNA. This results in the formation of platinum-DNA adducts, which interfere with DNA replication and transcription. The compound also induces apoptosis, or programmed cell death, in cancer cells.
生化学的および生理学的効果
Platinum(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline has been shown to have various biochemical and physiological effects. The compound has been shown to induce oxidative stress in cancer cells, leading to their death. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
実験室実験の利点と制限
One of the main advantages of using Platinum(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline in lab experiments is its potent anticancer activity. The compound is also relatively easy to synthesize and purify, making it an attractive candidate for further research. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and monitoring.
将来の方向性
There are several future directions for research on Platinum(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline. One area of research is the development of new synthetic methods that can improve the yield and purity of the compound. Another area of research is the investigation of the compound's potential applications in other fields, such as catalysis or materials science. Finally, further studies are needed to fully understand the mechanism of action of the compound and to optimize its anticancer activity.
合成法
The synthesis of Platinum(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline involves the reaction of a platinum salt with a porphyrin derivative that contains amine groups. The reaction is typically carried out in a solvent such as dichloromethane or chloroform. The resulting complex is then purified using various techniques such as column chromatography or recrystallization.
科学的研究の応用
Platinum(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline has been extensively studied for its potential applications in medicine. One of the most promising applications is in the field of cancer treatment. The compound has been shown to have potent anticancer activity against various types of cancer cells, including breast, lung, and colon cancer cells.
特性
CAS番号 |
146423-68-9 |
|---|---|
製品名 |
Platinum(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline |
分子式 |
C44H32N8Pt |
分子量 |
867.9 g/mol |
IUPAC名 |
platinum(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline |
InChI |
InChI=1S/C44H32N8.Pt/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27;/h1-24H,45-48H2;/q-2;+2 |
InChIキー |
MCVWKJGKSWFPAB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)N)C8=CC=C(C=C8)N)C=C4)C9=CC=C(C=C9)N)[N-]3)N.[Pt+2] |
正規SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)N)C8=CC=C(C=C8)N)C=C4)C9=CC=C(C=C9)N)[N-]3)N.[Pt+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine](/img/structure/B140512.png)
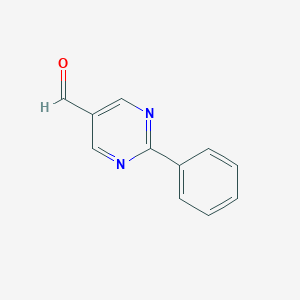
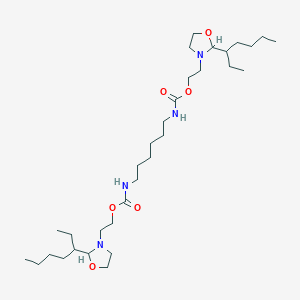
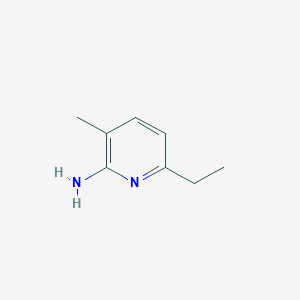
![2-[4-(Cyanomethyl)-2,5-dihexoxyphenyl]acetonitrile](/img/structure/B140520.png)
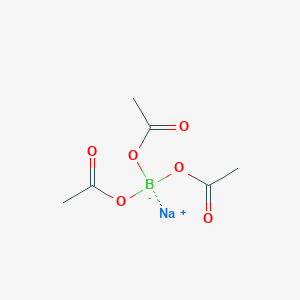
![6-Bromo-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B140524.png)
